3-(2-Methylpentyl)pyridine

Catalog No.
S14307800
CAS No.
6311-93-9
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methylpentyl)pyridine

CAS Number

6311-93-9

Product Name

3-(2-Methylpentyl)pyridine

IUPAC Name

3-(2-methylpentyl)pyridine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-3-5-10(2)8-11-6-4-7-12-9-11/h4,6-7,9-10H,3,5,8H2,1-2H3

InChI Key

LMZYLBBMGJYKTA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1=CN=CC=C1

3-(2-Methylpentyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 2-methylpentyl group. Its molecular formula is C12H17NC_{12}H_{17}N, indicating that it consists of twelve carbon atoms, seventeen hydrogen atoms, and one nitrogen atom. The structure includes a six-membered aromatic ring (the pyridine) with a nitrogen atom in the ring and an aliphatic side chain, which contributes to its unique chemical properties and biological activities.

This compound is part of the larger family of alkylpyridines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of the 2-methylpentyl group enhances its hydrophobic character, influencing its solubility and reactivity.

Typical of pyridine derivatives. These include:

  • Electrophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for electrophilic substitution reactions.
  • Nucleophilic Addition: The side chain can engage in nucleophilic addition reactions due to the presence of functional groups.
  • Condensation Reactions: It may also undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.

The compound can be synthesized through several methods involving the reaction of appropriate precursors under controlled conditions.

3-(2-Methylpentyl)pyridine exhibits notable biological activities, primarily attributed to its structural features. It has been studied for:

  • Antimicrobial Properties: Some studies indicate that alkylpyridines can exhibit antibacterial and antifungal activities.
  • Pharmacological Effects: The compound may have potential applications as a drug candidate due to its ability to interact with biological targets, including enzymes and receptors.

Research into its specific biological effects is ongoing, with interest in exploring its potential therapeutic applications.

The synthesis of 3-(2-Methylpentyl)pyridine can be achieved through various methods:

  • Alkylation of Pyridine: This involves the alkylation of pyridine with 2-methylpentyl halides using strong bases like sodium hydride.
  • Cyclization Reactions: Starting from suitable precursors such as 2-methyl-1-pentene and ammonia, cyclization can yield the desired pyridine derivative.
  • Catalytic Methods: Utilizing catalysts such as palladium or nickel in dehydrogenation reactions can also facilitate the formation of this compound from related amines or alcohols.

These methods allow for the efficient production of 3-(2-Methylpentyl)pyridine under various conditions.

3-(2-Methylpentyl)pyridine finds utility in several fields:

  • Agrochemicals: It can be used as an intermediate in the synthesis of pesticides and herbicides.
  • Pharmaceuticals: Its derivatives may serve as active pharmaceutical ingredients or precursors for drug development.
  • Organic Synthesis: The compound is valuable in synthetic organic chemistry for constructing more complex molecules.

Its versatility makes it a significant compound in both industrial and research settings.

Studies on the interactions of 3-(2-Methylpentyl)pyridine with biological systems reveal insights into its mechanism of action:

  • Binding Affinity: Research indicates that it may bind to certain receptors or enzymes, influencing their activity.
  • Metabolic Pathways: Understanding how this compound is metabolized within organisms can help elucidate its pharmacokinetics and potential toxicity.

Such interaction studies are crucial for determining the safety and efficacy of compounds before they are considered for therapeutic use.

Several compounds share structural similarities with 3-(2-Methylpentyl)pyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-MethylpyridineC6H7NC_6H_7NA simpler alkylpyridine; used in agrochemicals.
2-MethylpyridineC6H7NC_6H_7NSimilar structure but different position of methyl group; used as a solvent.
4-MethylpyridineC6H7NC_6H_7NAnother positional isomer; used in pharmaceuticals.
3-(2-Methylphenyl)pyridineC12H11NC_{12}H_{11}NContains a phenyl group; studied for biological activity.

The uniqueness of 3-(2-Methylpentyl)pyridine lies in its specific side chain, which influences its solubility, reactivity, and biological interactions compared to these similar compounds. This structural distinction provides opportunities for tailored applications in various chemical processes and biological systems.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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